molecular formula C10H12ClFO B13247644 3-(2-Chloro-5-fluorophenyl)butan-2-ol

3-(2-Chloro-5-fluorophenyl)butan-2-ol

Cat. No.: B13247644
M. Wt: 202.65 g/mol
InChI Key: PLCXESAAPQLBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C₁₀H₁₂ClFO and a molecular weight of 202.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum or Raney nickel . The process involves multiple steps, including vacuumizing, pressurizing with hydrogen, and maintaining specific temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)butan-2-ol is widely used in scientific research due to its unique chemical properties. It is utilized in:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chloro and fluoro groups enhances its reactivity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-fluorophenyl)butan-2-ol
  • 5-Chloro-2-fluorophenylboronic acid

Uniqueness

3-(2-Chloro-5-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it more reactive and selective in certain reactions compared to similar compounds .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-6(7(2)13)9-5-8(12)3-4-10(9)11/h3-7,13H,1-2H3

InChI Key

PLCXESAAPQLBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.